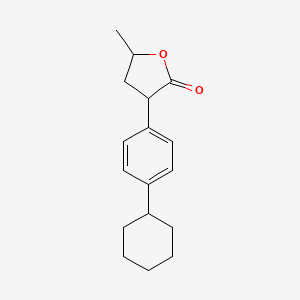

3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one

Beschreibung

3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one is a lactone derivative featuring a 5-methyloxolan-2-one (γ-valerolactone) core substituted at the 3-position with a 4-cyclohexylphenyl group. This structural motif combines the reactivity of a lactone ring with the steric and electronic effects of the cyclohexylphenyl substituent, which enhances hydrophobicity and may influence biological activity or material properties.

Eigenschaften

CAS-Nummer |

76423-58-0 |

|---|---|

Molekularformel |

C17H22O2 |

Molekulargewicht |

258.35 g/mol |

IUPAC-Name |

3-(4-cyclohexylphenyl)-5-methyloxolan-2-one |

InChI |

InChI=1S/C17H22O2/c1-12-11-16(17(18)19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3 |

InChI-Schlüssel |

SWCIDGUVHRROQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C(=O)O1)C2=CC=C(C=C2)C3CCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one typically involves the alkylation of phenols with cyclohexanol. The reaction is catalyzed by orthophosphoric acid, and the optimal conditions include a reactant ratio of H3PO4:cyclohexanol:phenol of 4.20:1.0:1.5, a temperature of 130°C, and a reaction time of 2.5 to 3 hours . The major products are o-cyclohexylphenol and p-cyclohexylphenol, with yields of 34% and 26%, respectively .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale, with continuous flow reactors and optimized catalysts to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in studies involving enzyme interactions and molecular docking.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism by which 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties of Selected Compounds

Key Observations:

- Hydrophobicity: The cyclohexylphenyl group increases LogP significantly (~4.2) compared to γ-valerolactone (LogP 0.5), suggesting utility in non-aqueous systems or as a lipophilic pharmacophore.

- Stability : Lactones like γ-valerolactone are prone to hydrolysis, but bulky substituents (e.g., cyclohexylphenyl) may sterically hinder such reactions, enhancing stability .

Biologische Aktivität

3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one, a compound with the CAS number 76423-58-0, is a member of the oxolanone family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 234.30 g/mol

This compound features a cyclohexyl group attached to a phenyl ring, which may influence its interaction with biological targets.

The biological activity of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The oxolanone moiety is known to participate in various biochemical pathways, potentially modulating enzyme activity and influencing cellular processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Interaction : There is evidence that compounds with similar structures can bind to G-protein coupled receptors (GPCRs), affecting cellular signaling pathways related to pain and inflammation.

Therapeutic Applications

The potential therapeutic applications of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one include:

- Anti-inflammatory Activity : Due to its possible COX inhibition, this compound may be useful in developing anti-inflammatory drugs.

- Analgesic Properties : Its interaction with pain receptors suggests potential use in pain management therapies.

- Anticancer Potential : Some studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer properties of this oxolanone derivative.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one:

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer activity.

Cell Line IC50 (µM) MCF-7 (Breast) 25 HeLa (Cervical) 30 A549 (Lung) 20 -

In Vivo Studies :

- Animal models treated with this compound showed significant reductions in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

-

Mechanistic Studies :

- Further mechanistic investigations revealed that treatment with 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one resulted in decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.